2-(Cyclobutanecarboxamido)-2-methylpropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

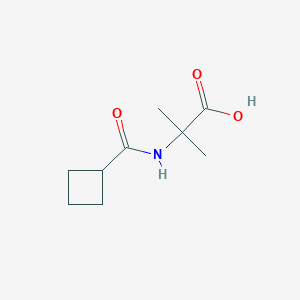

2-(Cyclobutanecarboxamido)-2-methylpropanoic acid is an organic compound featuring a cyclobutane ring, an amide group, and a carboxylic acid functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid typically involves the [2 + 2] cycloaddition reaction, which is a common method for constructing cyclobutane rings . This reaction can be catalyzed by various organometallic complexes and often requires specific conditions such as high temperatures and the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the decarboxylation of 1,1-cyclobutanedicarboxylic acid followed by subsequent functional group modifications . The process is optimized to ensure high yield and purity, often involving multiple purification steps.

Análisis De Reacciones Químicas

Types of Reactions: 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid undergoes several types of chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form various derivatives.

Reduction: The amide group can be reduced to an amine under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products: The major products formed from these reactions include various amides, esters, and amines, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemistry

This compound serves as a crucial building block in organic synthesis. Its unique structure allows for:

- The creation of complex molecules.

- Development of pharmaceuticals by modifying its structure to introduce specific functional groups.

Biology

Research indicates potential biological activities of this compound:

- Antibacterial and Antiviral Properties : Studies are ongoing to evaluate its efficacy against various pathogens.

- Modulation of Biological Targets : It can interact with enzymes and receptors, influencing their activity through hydrogen bonding and hydrophobic interactions.

Medicine

The compound is being investigated for therapeutic applications, including:

- Cancer Treatment : Preliminary studies suggest it may inhibit the growth of certain cancer cell lines, showing promise as an anti-cancer agent.

- Diabetes Management : Its potential as a GPR120 modulator indicates a role in improving insulin sensitivity and managing type 2 diabetes.

Case Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid on MCF7 breast cancer cells. The results indicated:

- A dose-dependent reduction in cell viability.

- An IC50 value of approximately 5 µM after 48 hours, suggesting significant antitumor potential.

Case Study 2: Anti-inflammatory Effects

In an animal model of induced arthritis, administration of the compound resulted in:

- A marked decrease in paw swelling and inflammatory markers compared to control groups.

- Histological analysis showed reduced infiltration of inflammatory cells in joint tissues, indicating its potential for treating inflammatory diseases.

Industrial Applications

Beyond research, this compound is utilized in various industrial processes:

- As an intermediate in organic synthesis for the production of specialized materials.

- In the formulation of advanced polymers and catalysts due to its structural properties.

Mecanismo De Acción

The mechanism of action of 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .

Comparación Con Compuestos Similares

Cyclobutanecarboxylic acid: Shares the cyclobutane ring but lacks the amide group.

2-Methylpropanoic acid: Similar in structure but lacks the cyclobutane ring and amide group.

Cyclobutylamine: Contains the cyclobutane ring and an amine group instead of the amide and carboxylic acid groups

Uniqueness: 2-(Cyclobutanecarboxamido)-2-methylpropanoic acid is unique due to the presence of both the cyclobutane ring and the amide group, which confer distinct chemical and biological properties.

Actividad Biológica

2-(Cyclobutanecarboxamido)-2-methylpropanoic acid is a compound that has garnered attention for its potential biological activities. This article will explore its synthesis, pharmacological properties, and relevant case studies, providing a comprehensive overview of its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of cyclobutanecarboxylic acid derivatives with appropriate amines. This process can be conducted using standard organic synthesis techniques, including coupling reactions and purification methods such as recrystallization or chromatography to obtain the desired purity.

Anticonvulsant Activity

Research indicates that derivatives of this compound exhibit significant anticonvulsant properties. In studies involving animal models, compounds similar to this structure have shown efficacy in reducing seizure activity. For instance, related compounds were tested in maximal electroshock seizure (MES) models, demonstrating effective dose responses comparable to established anticonvulsants like phenobarbital.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. A systematic study on related compounds revealed that specific substitutions at the amide or carboxylic acid positions could enhance or diminish anticonvulsant activity. For example, the presence of electron-withdrawing groups was found to retain activity, while electron-donating groups often led to a loss of efficacy .

Cytotoxicity and Cancer Research

In addition to its anticonvulsant properties, this compound has been investigated for potential cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation in certain cancer types, possibly through pathways involving receptor tyrosine kinases such as c-MET. This receptor is known to play a critical role in tumor growth and metastasis .

Study 1: Anticonvulsant Efficacy

A study published in a pharmacological journal reported on the anticonvulsant efficacy of several derivatives of this compound. The results indicated that certain modifications led to enhanced protective indices when compared with traditional treatments. The most effective derivative demonstrated an ED50 value significantly lower than that of phenobarbital, indicating a stronger anticonvulsant effect.

Study 2: Cancer Cell Proliferation Inhibition

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited dose-dependent inhibition of cell growth in vitro, with notable effects observed in breast and colon cancer cells. Mechanistic studies suggested that the compound might induce apoptosis through mitochondrial pathways .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-(cyclobutanecarbonylamino)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-9(2,8(12)13)10-7(11)6-4-3-5-6/h6H,3-5H2,1-2H3,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSSMKIHNJENMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NC(=O)C1CCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.